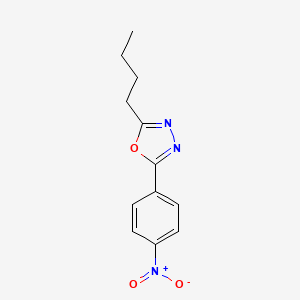
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as FSL-1, is a synthetic molecule that has been extensively studied for its immunomodulatory properties. It is a TLR2/6 agonist, which means that it activates the immune system by binding to specific receptors on immune cells. FSL-1 has been shown to have potential applications in a variety of scientific research areas, including immunology, cancer research, and infectious disease.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Research on piperidine derivatives, including those structurally related to the compound , has shown significant applications in materials science. For instance, the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron have been investigated. These studies utilize quantum chemical calculations and molecular dynamics simulations to explore global reactivity parameters and adsorption behaviors, which are crucial for understanding the compound's potential in corrosion inhibition.
Neuropharmacological Applications
Investigations into the orexin system and its receptors, which modulate feeding, arousal, stress, and drug abuse, have led to the development of selective antagonists targeting these receptors. Compounds structurally similar to the one specified have been evaluated in models of binge eating in rats, demonstrating the significant role of orexin-1 receptor mechanisms in compulsive food consumption. This research underscores the potential therapeutic applications of these compounds in treating eating disorders with a compulsive component.
Inhibition of Mycobacterium Tuberculosis
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase, highlighting a promising avenue for antituberculosis therapy. The synthesis of these compounds from aryl thioamides and their evaluation against Mycobacterium smegmatis and Mycobacterium tuberculosis, along with cytotoxicity studies, provide a foundation for developing new treatments for tuberculosis.
Antimicrobial and Antifungal Activities
Research on the synthesis and evaluation of various piperidine analogs, including those with fluorobenzyl components, has expanded into antimicrobial and antifungal applications. For example, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been synthesized and assessed for its antimicrobial susceptibilities, demonstrating the broader applicability of these compounds in combating microbial and fungal infections.
Anti-tubercular Agents
The 2,4-diaminoquinazoline series, featuring structural elements reminiscent of the compound , has been explored as anti-tubercular agents. This research involves systematic examination of the molecule's segments to identify structure-activity relationships influencing potency, showcasing the compound's relevance in the fight against tuberculosis.
These studies exemplify the diverse scientific research applications of compounds structurally related to "N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide," from materials science and corrosion inhibition to neuropharmacology and antimicrobial activities. The findings underscore the compound's potential in various fields, offering insights into its multifaceted applications.
Propiedades
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-5-4-6-22(29)11-12-27-24(30)25(31)28-16-20-7-9-21(26)10-8-20/h7-10,14-15,22H,4-6,11-13,16H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBJALBXKFVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

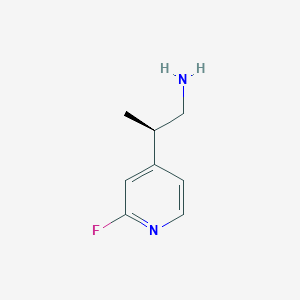
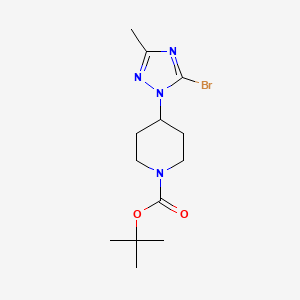
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2650545.png)

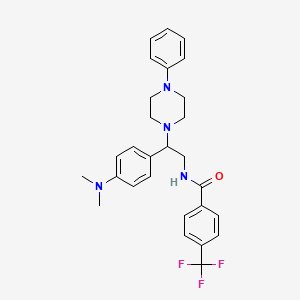
![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)

![N-[3-(2-Methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2650553.png)

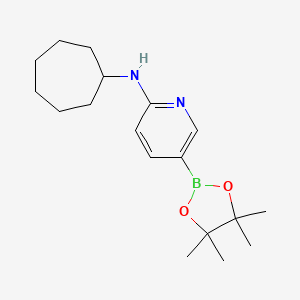
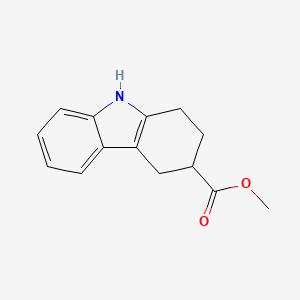

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethyl-4-oxohexanoic acid](/img/structure/B2650561.png)
